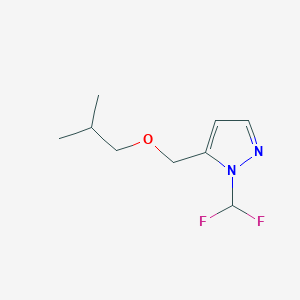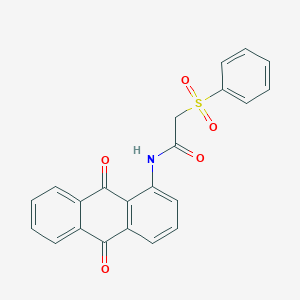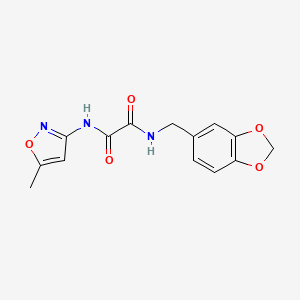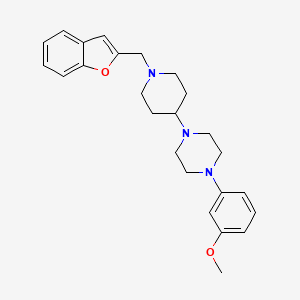
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine, also known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFMP is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological profiles. In
作用機序
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine also acts as a dopamine D2 receptor antagonist. The modulation of these neurotransmitter systems by 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been shown to increase serotonin and dopamine levels in the brain, which are associated with improved mood and decreased anxiety. 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine also decreases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is associated with stress response. Additionally, 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been found to increase neurogenesis in the hippocampus, which is associated with improved cognitive function.
実験室実験の利点と制限
One advantage of using 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine in lab experiments is its selectivity for specific neurotransmitter systems, which allows for targeted modulation of these systems. Additionally, 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has a relatively long half-life, which allows for sustained effects. However, one limitation of using 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine in lab experiments is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine. One potential direction is the development of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine analogs with improved pharmacological profiles. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine and its effects on specific brain regions. Finally, clinical trials are needed to determine the safety and efficacy of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine in humans.
合成法
The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with piperidine and subsequent reaction with 3-methoxyphenylpiperazine. The final product is purified using chromatography techniques. The yield of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been shown to have significant antidepressant and anxiolytic effects in animal models. Additionally, 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been found to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic applications of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine are due to its ability to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
特性
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-29-23-7-4-6-22(18-23)28-15-13-27(14-16-28)21-9-11-26(12-10-21)19-24-17-20-5-2-3-8-25(20)30-24/h2-8,17-18,21H,9-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDNJZIQNCELLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)


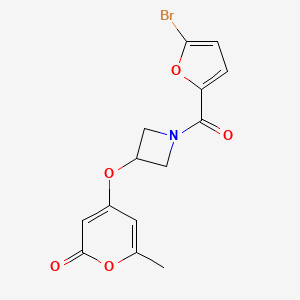
![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)
